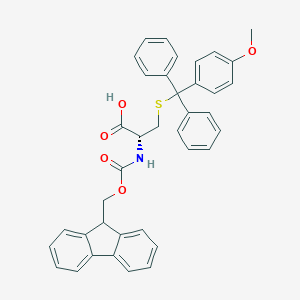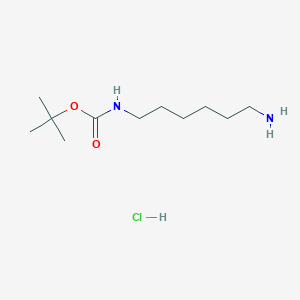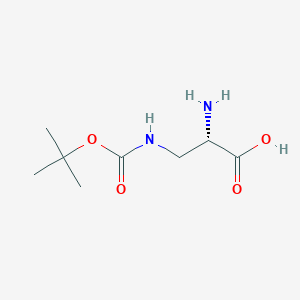
Fmoc-S-4-methoxytrityl-L-cysteine
Übersicht
Beschreibung
Fmoc-S-4-methoxytrityl-L-cysteine is a building block for Fmoc Solid Phase Peptide Synthesis (SPPS) which enables selective deprotection of the cysteinyl thiol group on the solid phase . It is a synthetic, amphipathic, amide, ester linkages, cyclic peptide .
Synthesis Analysis
This compound is used in peptide synthesis, particularly in the creation of cyclic peptides . The Mmt group can be removed on the solid phase with 1% TFA in DCM containing 5% TIS . It has been shown to be a potent growth factor that inhibits the proliferation of human pancreatic cancer cells in tissue culture and induces apoptosis in these cells .Molecular Structure Analysis
The molecular formula of Fmoc-S-4-methoxytrityl-L-cysteine is C38H33NO5S . Its molecular weight is 615.70 .Chemical Reactions Analysis
Fmoc-S-4-methoxytrityl-L-cysteine is involved in various chemical reactions, particularly in the formation of disulfide bonds, which are essential for protein structure . It is used in solid-phase peptide synthesis techniques .Physical And Chemical Properties Analysis
Fmoc-S-4-methoxytrityl-L-cysteine appears as a white to off-white powder . It has a melting point of 117 - 127 °C . Its optical rotation is [a]D20 = 12 - 16 º (C=1 in THF) .Wissenschaftliche Forschungsanwendungen
Fmoc-Cys(4-methoxytrityl)-OH: A Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis: Fmoc-Cys(4-methoxytrityl)-OH is widely used in the solid-phase synthesis of peptides. It provides a stable protecting group for cysteine residues, which can be selectively deprotected under mild conditions without affecting other functional groups .
Protein Chemistry: This compound is also utilized in protein chemistry for the modification of cysteine residues within proteins. It allows for site-specific labeling or conjugation, enabling researchers to study protein structure and function .
Comparative Studies: Fmoc-Cys(4-methoxytrityl)-OH is often compared with other cysteine protecting groups to determine the most efficient strategies for peptide and protein synthesis .
Stepwise and Convergent Approaches: It is used in both stepwise and convergent approaches in peptide synthesis, demonstrating its versatility in different synthetic methodologies .
Resin-Based Applications: The compound is also available as a resin-bound form, which is useful for solid-phase peptide synthesis and can simplify the purification process .
Wirkmechanismus
Target of Action
Fmoc-Cys(4-methoxytrityl)-OH, also known as Fmoc-S-4-methoxytrityl-L-cysteine, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . Cysteine is a key amino acid in many therapeutic peptides .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group . It facilitates the protection and subsequent deprotection of cysteine, enabling the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds . It is involved in the formation of disulfide bonds, which are crucial for the structural stability and function of many proteins .
Result of Action
The use of Fmoc-Cys(4-methoxytrityl)-OH in peptide synthesis results in the formation of complex disulfide-rich peptides and proteins . These peptides and proteins have various biological activities, depending on their specific sequences and structures .
Action Environment
The action of Fmoc-Cys(4-methoxytrityl)-OH can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical reagents . For instance, the removal of the Fmoc group is typically achieved using a base, and the efficiency of this process can be influenced by the specific base used, its concentration, and the reaction conditions .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBUWFUSGOYXQX-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451118 | |
| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-S-4-methoxytrityl-L-cysteine | |
CAS RN |
177582-21-7 | |
| Record name | Fmoc-S-4-methoxytrityl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177582-21-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes Fmoc-Cys(Mmt)-OH particularly useful in SPPS compared to similar reagents like Fmoc-Cys(Trt)-OH?
A1: Fmoc-Cys(Mmt)-OH offers significantly higher acid lability compared to Fmoc-Cys(Trt)-OH []. This allows for the selective removal of the S-Mmt protecting group in the presence of other acid-sensitive groups like tert-butyl and S-Trt. This selectivity is crucial in SPPS where orthogonal protection strategies are employed to build complex peptides with diverse functionalities. For instance, a study demonstrated the successful synthesis of Tyr1-somatostatin using Fmoc-Cys(Mmt)-OH, where the Mmt group was removed with mild acid treatment (0.5-1.0% TFA) without affecting other protecting groups [].
Q2: How was Fmoc-Cys(Mmt)-OH applied in synthesizing peptides with multiple cysteic acid residues?
A2: Researchers successfully incorporated Fmoc-Cys(Mmt)-OH into the synthesis of a 19-amino acid peptide mimicking the carboxyl-terminal region of bovine rhodopsin []. This peptide contained seven cysteic acid residues, highlighting the reagent's utility in synthesizing sequences rich in post-translationally modified cysteine. The Mmt group was cleaved, and the peptide was simultaneously oxidized and cleaved from the resin using performic acid []. This approach exemplifies the strategic use of Fmoc-Cys(Mmt)-OH for creating peptides with specific modifications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















